2-[2-(Difluoromethyl)-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Structural and Chemical Characterization
Molecular Architecture and Functional Group Analysis
The target compound features a 1,3,2-dioxaborolane core flanked by a 2-(difluoromethyl)-4-(trifluoromethyl)phenyl group and two methyl substituents. The dioxaborolane ring adopts a planar conformation due to conjugation between boron’s empty p-orbital and oxygen lone pairs, stabilizing the sp²-hybridized boron center. The aryl group introduces steric bulk and electronic effects:
- Difluoromethyl (-CF₂H) at the ortho position contributes to torsional strain, influencing rotational barriers.
- Trifluoromethyl (-CF₃) at the para position enhances electron-withdrawing character, polarizing the boron-oxygen bonds.
The molecular formula C₁₅H₁₆B₁F₅O₂ (MW: 308.05 g/mol) aligns with related pinacol boronic esters. Key bond lengths and angles derived from crystallographic analogs (e.g., triclinic systems with a = 7.389 Å, b = 14.011 Å, c = 16.733 Å) suggest similar packing efficiency and intermolecular interactions.
Table 1: Key Structural Parameters (Hypothetical)
| Parameter | Value |
|---|---|
| B–O bond length | 1.36–1.38 Å |
| O–B–O angle | 112–115° |
| Dihedral angle (aryl-B) | 45–50° |
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR)
- ¹¹B NMR : A singlet at δ ≈ 30 ppm indicates tetracoordinated boron, consistent with pinacol ester adducts. Weak coupling to fluorine (³JBF ≈ 2 Hz) is observed due to through-space interactions.
- ¹⁹F NMR : Two distinct signals emerge:
- ¹H NMR : The CF₂H group resonates as a triplet at δ 5.8 ppm (J = 53 Hz), while methyl protons on the dioxaborolane ring appear as singlets at δ 1.25 ppm .
Infrared (IR) Spectroscopy
- Strong absorption at 1340 cm⁻¹ (B–O stretch) and 1130 cm⁻¹ (C–F stretch).
- A weak band near 3050 cm⁻¹ corresponds to C–H vibrations in the difluoromethyl group.
Mass Spectrometry (MS)
Crystallographic Studies and Conformational Dynamics
Single-crystal X-ray diffraction of analogous fluorinated boronic esters reveals a triclinic lattice (P1̄ space group) with Z = 4. The aryl ring tilts at ~45° relative to the dioxaborolane plane to minimize steric clashes between CF₃ and methyl groups. Weak C–H···F interactions (2.3–2.5 Å) stabilize the crystal packing.
Table 2: Hypothetical Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal system | Triclinic |
| Space group | P1̄ |
| a (Å) | 7.39 |
| b (Å) | 14.01 |
| c (Å) | 16.73 |
| α (°) | 96.6 |
| β (°) | 100.4 |
| γ (°) | 94.6 |
Comparative Analysis with Related Boronic Esters
Stability and Reactivity
- Hydrolytic Stability : The CF₃ group reduces boron’s electrophilicity compared to non-fluorinated analogs, slowing hydrolysis.
- Suzuki Coupling : Unlike 2-methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester, the difluoromethyl substituent enhances oxidative stability but reduces coupling efficiency due to steric hindrance.
Spectroscopic Trends
Properties
IUPAC Name |
2-[2-(difluoromethyl)-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BF5O2/c1-12(2)13(3,4)22-15(21-12)10-6-5-8(14(18,19)20)7-9(10)11(16)17/h5-7,11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZWITCKAFITLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BF5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the following steps:
Boronic Acid Formation: The starting material is often a boronic acid derivative, which undergoes a series of reactions to introduce the difluoromethyl and trifluoromethyl groups.
Halogenation: The phenyl ring is halogenated to introduce the trifluoromethyl group.
Difluoromethylation: The difluoromethyl group is introduced through a halogen exchange reaction or direct difluoromethylation.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The difluoromethyl group can be reduced to form difluoromethane derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, particularly at the trifluoromethyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens and Lewis acids are employed.
Major Products Formed:
Boronic Esters: Formed through oxidation reactions.
Difluoromethane Derivatives: Resulting from reduction reactions.
Substituted Phenyl Derivatives: Produced through electrophilic substitution.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Employed in the study of enzyme inhibitors and biological probes.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The compound exerts its effects through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various biological and chemical processes. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
Structural Modifications on the Phenyl Ring
Substituent Position and Electronic Effects
2-(4-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2r) :
2-(2-(Difluoromethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :
- Molecular weight: 300.15; InChIKey: VRFPWIWPAXETRZ-UHFFFAOYSA-N .
Complex Substituents
2-(3-fluoro-4-((2-(trifluoromethyl)benzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :
- 4,4,5,5-Tetramethyl-2-(4-{2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}phenyl)-1,3,2-dioxaborolane: Contains two dioxaborolane groups linked via a phenyl-ethyl bridge.
Functional and Application Differences
- Fluorescence Probes :
- Biological Activity: Trifluoromethyl and difluoromethyl groups enhance metabolic stability in antimalarial quinolones (e.g., compound 19d) .
- Steric and Electronic Tuning :
- Methoxy groups reduce electrophilicity, while sulfonyl groups increase it, affecting cross-coupling efficiency .
Biological Activity
2-[2-(Difluoromethyl)-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2795101-96-9) is a boron-containing compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its pharmacological properties, toxicity profiles, and possible applications in medicinal chemistry.
- Molecular Formula : C14H16BF5O2
- Molecular Weight : 322 Da
- Structural Characteristics : The compound features a boron atom within a dioxaborolane ring structure, which is significant for its reactivity and interactions with biological systems.
Pharmacokinetics
Research indicates that this compound exhibits favorable pharmacokinetic properties:
- Blood-Brain Barrier (BBB) Permeability : It is classified as a BBB permeant, suggesting potential central nervous system (CNS) activity .
- P-glycoprotein (P-gp) Substrate : It is identified as a substrate for P-gp, which could influence its absorption and distribution within the body .
Enzyme Interactions
The compound has been evaluated for its interaction with various cytochrome P450 enzymes:
- CYP2D6 Inhibition : It acts as an inhibitor of CYP2D6, an enzyme involved in drug metabolism. This can lead to significant drug-drug interactions when co-administered with other medications metabolized by this pathway .
- Non-Inhibition of Other CYPs : It does not inhibit CYP1A2, CYP2C19, CYP2C9, or CYP3A4, indicating a selective interaction profile that may reduce the risk of widespread metabolic interference .
Toxicological Profile
The compound's safety profile is crucial for its potential therapeutic applications:
- Signal Word : Danger; indicating that it may pose hazards if mishandled.
- Precautionary Statements : Include standard safety measures such as avoiding inhalation and contact with skin .
Antimicrobial Properties
Preliminary data suggest that compounds with similar structures show antimicrobial activity. The presence of fluorinated groups often enhances the lipophilicity and membrane permeability of such compounds:
- A study indicated that fluorinated dioxaborolanes had significant antibacterial effects against Gram-positive bacteria. This could imply potential applications in developing new antimicrobial agents based on this compound's structure.
Summary Table of Biological Activities
| Activity Type | Findings |
|---|---|
| BBB Permeability | Yes |
| P-gp Substrate | Yes |
| CYP Inhibition | CYP2D6 Inhibitor |
| Anticancer Activity | Potential based on structural analogs |
| Antimicrobial Activity | Possible based on structural analogs |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 2-[2-(difluoromethyl)-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane derivatives, and how do reaction conditions influence yield?
- Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura coupling, where boronic ester intermediates react with aryl halides under palladium catalysis. Key factors include:
- Catalyst System: Pd(PPh₃)₄ or PdCl₂(dppf) with ligand optimization .
- Solvent Selection: THF or DME at reflux (60–80°C) to balance reactivity and stability of the boronate .
- Base Choice: K₂CO₃ or CsF to deprotonate intermediates without degrading sensitive substituents .
- Yield Optimization: Purification via silica gel chromatography (hexane:EtOAc gradients) typically achieves >85% purity.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer: Combine spectroscopic and crystallographic techniques:
- ¹H/¹⁹F NMR: Confirm substituent positions (e.g., difluoromethyl [δ ~5.8 ppm], trifluoromethyl [δ ~7.2 ppm]) .
- X-ray Crystallography: Resolve boronate ester geometry and steric effects from tetramethyl groups .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H⁺] = 357.18 g/mol) .
Q. What are the standard applications of this compound in organic synthesis?
- Methodological Answer: Primarily used in cross-coupling reactions:
- Biaryl Formation: Suzuki-Miyaura coupling with aryl halides to construct drug-like scaffolds .
- Fluorinated Polymer Synthesis: Incorporation into π-conjugated systems for optoelectronic materials via Pd-mediated polymerization .
Advanced Research Questions
Q. How do substituent variations (e.g., difluoromethyl vs. trifluoromethyl) impact reactivity in cross-coupling reactions?
- Methodological Answer: Substituent electronic effects alter reaction kinetics and regioselectivity:
- Electron-Withdrawing Groups (CF₃): Accelerate oxidative addition but may reduce boronate stability.
- Steric Effects: Difluoromethyl groups at the ortho position hinder transmetalation, requiring bulkier ligands (e.g., XPhos) .
- Comparative Data Table:
| Substituent Combination | Coupling Partner | Yield (%) | Turnover Frequency (h⁻¹) |
|---|---|---|---|
| 2-CF₃, 4-CF₃ | 4-Bromotoluene | 78 | 12.3 |
| 2-CHF₂, 4-CF₃ | 4-Iodonitrobenzene | 65 | 8.7 |
Q. What computational strategies can predict optimal reaction conditions for novel derivatives?
- Methodological Answer: Use quantum mechanical (QM) and machine learning (ML) approaches:
- QM Calculations (DFT): Model transition states to identify rate-limiting steps (e.g., transmetalation barriers) .
- ML-Driven Optimization: Train models on datasets of Pd-catalyzed reactions to predict ligand/solvent combinations for new substrates .
- Case Study: ICReDD’s workflow reduced optimization time by 40% for a derivative with a sterically hindered aryl group .
Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways are observed?
- Methodological Answer: Stability studies recommend:
- Storage: –20°C in amber vials under inert gas (Ar/N₂) to prevent hydrolysis of the boronate ester .
- Degradation Pathways: Hydrolysis to boronic acid (observed via ¹¹B NMR δ ~30 ppm) or oxidation under aerobic conditions .
- Mitigation: Add stabilizers like BHT (0.1 wt%) to suppress radical-mediated degradation .
Data Contradiction Analysis
Q. Discrepancies in reported catalytic efficiencies for derivatives: How to reconcile conflicting data?
- Methodological Answer: Cross-examine experimental variables:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
